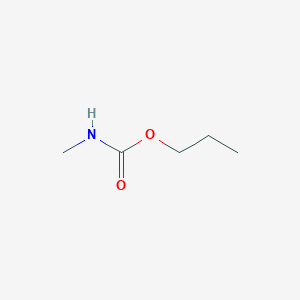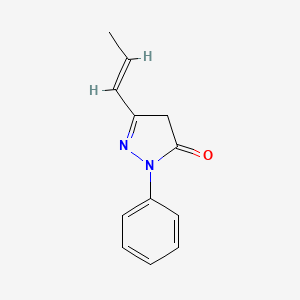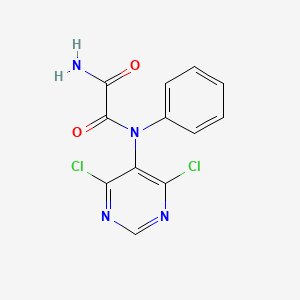
Propyl N-methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl N-methyl carbamate, also known as carbamic acid, methyl, propyl ester, is an organic compound with the molecular formula C5H11NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is of interest due to its various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl N-methyl carbamate can be synthesized through several methods. One common method involves the reaction of propyl alcohol with methyl isocyanate under controlled conditions. Another method includes the reaction of propylamine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where propyl alcohol and methyl isocyanate are reacted under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form propyl alcohol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates with higher oxidation states.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Propyl alcohol and methylamine.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Propyl N-methyl carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug design and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its bioactive properties.
Mécanisme D'action
Propyl N-methyl carbamate exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, it increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl N-methyl carbamate
- Butyl N-methyl carbamate
Comparison
Propyl N-methyl carbamate is unique due to its specific alkyl chain length, which affects its physical and chemical properties. Compared to methyl carbamate and ethyl N-methyl carbamate, this compound has a longer alkyl chain, resulting in different solubility and reactivity profiles. This uniqueness makes it suitable for specific applications where other carbamates may not be as effective .
Propriétés
Numéro CAS |
17671-76-0 |
|---|---|
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
propyl N-methylcarbamate |
InChI |
InChI=1S/C5H11NO2/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |
Clé InChI |
FVDLRCDWHVEWCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)





![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
